2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide
Overview
Description
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom and a methyl group, along with an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination and Methylation: The benzofuran ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the chlorinated and methylated benzofuran with phenylacetic acid and an appropriate coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization, chlorination, methylation, and acetamide formation steps.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization, chromatography, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Inhibition or Activation: Inhibiting or activating specific biochemical pathways, resulting in desired therapeutic effects.
Cellular Effects: Affecting cellular functions such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide can be compared with other similar compounds, such as:
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a phenyl group.
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-7-16-14(9-15(11)18)12(10-21-16)8-17(20)19-13-5-3-2-4-6-13/h2-7,9-10H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULDUKURFVRGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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